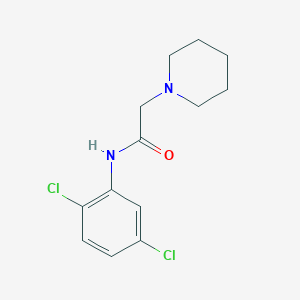

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide

Description

Properties

Molecular Formula |

C13H16Cl2N2O |

|---|---|

Molecular Weight |

287.18 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C13H16Cl2N2O/c14-10-4-5-11(15)12(8-10)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |

InChI Key |

COEBCCQVOQWFHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide typically involves the reaction of 2,5-dichloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide exhibit promising anticonvulsant properties. A study conducted on related compounds demonstrated their effectiveness in animal models of epilepsy, particularly through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The compound's structure allows it to interact with voltage-sensitive sodium channels, which are crucial in the modulation of neuronal excitability .

Key Findings:

- Compound Efficacy : In a screening study, certain derivatives showed significant protection rates in MES tests, indicating their potential as new antiepileptic drugs (AEDs) .

- Safety Profile : The acute neurological toxicity was assessed through the rotarod test, showing that these compounds did not impair motor function in tested animals, suggesting a favorable safety profile .

| Compound | ED50 MES (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

Anticancer Activity

Another significant application of this compound is its potential anticancer activity. A study identified this compound through drug library screening on multicellular spheroids, revealing its ability to inhibit cancer cell growth selectively . The compound's structural features suggest it may interfere with critical cellular pathways involved in tumorigenesis.

Case Study Insights:

- Screening Results : In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells .

- Mechanisms of Action : The exact mechanisms are still under investigation but are believed to involve inhibition of specific enzymes and modulation of signaling pathways relevant to cancer progression.

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Voltage-Sensitive Sodium Channels : The compound may modulate these channels, which play a vital role in neuronal excitability and are implicated in seizure activity .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases.

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions that allow for modifications to enhance its biological activity:

- Synthetic Route : The compound can be synthesized through alkylation reactions involving piperidine derivatives and suitable acetamide precursors.

- Structural Modifications : Researchers can modify the dichlorophenyl group or the piperidine moiety to explore structure-activity relationships (SAR) and optimize efficacy against specific targets.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.

Comparison with Similar Compounds

N-(2,5-Dichlorophenyl)-2,2-dichloroacetamide (25DCPDCA)

- Structural Features : Features two chlorine atoms on the phenyl ring (2,5 positions) and two additional chlorines on the acetamide α-carbon.

- Conformation : The N–H bond adopts a syn conformation relative to the 2-chloro substituent and anti to the 5-chloro group, influencing hydrogen-bonding networks in crystal packing .

- Comparison : Unlike N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide, 25DCPDCA lacks the piperidinyl group, resulting in reduced steric hindrance and different electronic effects due to the dichloroacetamide moiety.

N-(2,5-Dichloro-4-hydroxyphenyl)acetamide

- Structural Features : Contains a hydroxyl group at the 4-position of the dichlorophenyl ring.

- Properties : The hydroxyl group enhances solubility in polar solvents and introduces additional hydrogen-bonding sites .

- Comparison : The absence of the hydroxyl group in the target compound may reduce polarity but improve lipophilicity.

Heterocyclic Acetamide Derivatives

2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13)

- Structural Features: Combines a 2,4-dichlorophenylamino group with a thiazole-linked coumarin moiety.

- Comparison : The thiazole and coumarin groups introduce aromaticity and extended conjugation, contrasting with the piperidinyl group’s aliphatic nature in the target compound.

2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2,5-dichlorophenyl)acetamide (Compound 6)

- Structural Features : Incorporates a benzimidazole-thioether linkage.

- Comparison : The benzoimidazole-thioether system provides distinct electronic and steric effects compared to the piperidinyl group.

Triazole and Thiazole Derivatives

N-(2,5-Dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

- Structural Features: Includes a triazoloquinoline-sulfanyl group.

- Comparison : The sulfanyl linkage and fused heterocycles differentiate this compound’s reactivity and binding modes from the target compound’s piperidinyl-acetamide structure.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structural Features : Substituted with a 2,6-dichlorophenyl group and a thiazole ring.

- Crystal Structure: The thiazole ring is twisted 79.7° relative to the dichlorophenyl plane, creating a non-planar conformation that influences packing .

- Comparison : The 2,6-dichloro substitution (vs. 2,5) and thiazole group alter steric and electronic profiles compared to the target compound.

Structural and Functional Analysis Table

Key Research Findings

- Conformational Flexibility : Substituent positions on the phenyl ring (e.g., 2,5 vs. 2,6 dichloro) significantly impact molecular conformation and intermolecular interactions .

- Synthetic Strategies : Carbodiimide-mediated coupling (e.g., EDC/HCl) is a common method for acetamide synthesis, applicable to the target compound .

Biological Activity

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide is a chemical compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, analgesic effects, and potential mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C13H15Cl2N

- Molecular Weight : Approximately 287.18 g/mol

- Structure : The compound features a dichlorophenyl group linked to a piperidine moiety through an acetamide bond, suggesting potential interactions with various biological targets.

1. Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. The compound has shown promising results in vitro against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound could be further developed as an antimicrobial agent targeting resistant bacterial strains .

2. Analgesic Effects

The compound has been investigated for its analgesic properties similar to lidocaine analogues. Studies conducted on animal models have demonstrated that this compound exhibits significant pain relief effects, particularly in models of neuropathic pain. The mechanism appears to involve sodium channel modulation, which is critical for pain signaling pathways.

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes within biological systems:

- Sodium Channels : Similar to lidocaine, it may block voltage-gated sodium channels, thereby inhibiting action potentials in neurons.

- Receptor Interaction : Potential interactions with opioid receptors have been suggested based on preliminary receptor binding studies.

Case Study 1: Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had a notable effect on MRSA and other resistant strains. The study emphasized the need for further exploration into its structure-activity relationship (SAR) to optimize its efficacy and reduce toxicity .

Case Study 2: Analgesic Properties

Another study focused on the analgesic effects of this compound in animal models of neuropathic pain. The findings revealed that doses of 50 mg/kg significantly reduced pain responses compared to control groups. This suggests that this compound could serve as a potential therapeutic agent for chronic pain management .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3,5-Dichlorophenyl)-2-piperidin-1-ylacetamide | C13H16Cl2N2O | Similar structure; different activity profile |

| N-(2,6-Dimethylphenyl)-2-piperidin-1-ylacetamide | C14H18Cl2N2O | Additional methyl groups may alter activity |

| 2-(4-Methyl-1-piperidinyl)acetamide | C10H14N2O | Lacks chlorination; primarily studied for analgesic properties |

This table illustrates how modifications in substituents can influence biological activities and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,5-dichlorophenyl)-2-(1-piperidinyl)acetamide, and how are intermediates characterized?

- The synthesis typically involves multi-step reactions, starting with condensation of 2,5-dichloroaniline with chloroacetyl chloride to form the acetamide backbone. Subsequent substitution of the piperidinyl group is achieved via nucleophilic displacement using piperidine in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF .

- Intermediates are characterized using TLC for reaction monitoring, ¹H/¹³C NMR for structural confirmation, and mass spectrometry for molecular weight validation. Purity is assessed via melting point determination and HPLC .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- FT-IR identifies functional groups (e.g., amide C=O stretch at ~1680–1700 cm⁻¹). NMR resolves aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and piperidinyl protons (δ 1.4–3.2 ppm). High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 341.04 for C₁₃H₁₅Cl₂N₂O) .

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial assays (e.g., MIC determination against S. aureus or E. coli) use broth microdilution. Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). Enzyme inhibition studies (e.g., COX-2 or lipoxygenase) employ spectrophotometric methods to monitor substrate conversion .

Advanced Research Questions

Q. How does the conformational flexibility of the piperidinyl group influence biological activity?

- X-ray crystallography (e.g., ) reveals that substituents on the piperidine ring affect hydrogen-bonding networks and molecular packing . For example, syn/anti conformations of the N–H bond relative to chlorophenyl groups modulate interactions with targets like enzymes or receptors . Computational docking can predict binding modes to targets such as bacterial ribosomes (based on ’s protein synthesis inhibition mechanism) .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

- Key SAR findings :

Q. How can contradictory data on biological activity be resolved?

- Discrepancies in reported IC₅₀ values (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., pH, serum content) or compound purity . Reproducibility requires rigorous validation:

- Re-test under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Use orthogonal characterization (e.g., DSC for polymorph analysis) to rule out crystallinity effects .

Q. What strategies optimize yield in large-scale synthesis?

- Process optimization :

- Use flow chemistry for precise control of exothermic steps (e.g., chloroacetylation).

- Replace EDCl/HOBt coupling with greener alternatives (e.g., DMT-MM) to reduce byproducts.

- Employ crystallization-directed dynamic resolution to enhance enantiopurity .

Methodological Notes

- Crystallography : For conformational analysis, collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, ensuring R₁ < 0.05 for high-resolution datasets .

- SAR Studies : Compare analogs using ClogP calculations (for lipophilicity) and molecular dynamics simulations to assess target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.